molecular formula C12H21ClN2O2 B7918924 N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide

Cat. No.: B7918924
M. Wt: 260.76 g/mol
InChI Key: RDUZVSNAODYIII-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by a chloro-acetyl substituent at the 1-position of the piperidin-4-yl ring and an isopropyl group attached to the acetamide nitrogen. Its synthesis and applications are likely tied to its chloro-acetyl group, which may serve as a reactive site for further chemical modifications .

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-4-6-14(7-5-11)12(17)8-13/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZVSNAODYIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with isopropylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain proteases or interact with neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

The target compound is part of a series of structurally related piperidine and pyrrolidine acetamides. Key structural differences among analogs include:

  • Substituent Type: Replacement of the chloro-acetyl group with amino or hydroxy groups (e.g., N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide) alters reactivity. Chloro-acetyl groups act as electrophilic sites, enabling nucleophilic substitutions, whereas amino groups introduce nucleophilic character .
  • Additional Functional Groups : Compounds like N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide feature hydroxy-ethyl substituents, enhancing hydrophilicity compared to the chloro-acetyl variant .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide C₁₃H₂₂ClN₂O₂ ~274.79 (estimated) Chloro-acetyl, isopropyl
N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide C₁₂H₂₄N₂O₂ 228.34 Hydroxy-ethyl, isopropyl
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.50 Methoxy, phenyl, phenylethyl
  • Molecular Weight : The target compound (estimated ~274.79 g/mol) falls between hydroxy-ethyl (228.34 g/mol) and methoxy-phenyl (352.50 g/mol) analogs, reflecting substituent contributions .
  • The methoxy-phenyl analog’s bulkier substituents further increase hydrophobicity .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the piperidine class of derivatives, characterized by a piperidine ring with a chloroacetyl substituent and an isopropyl-acetamide group. The synthesis typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The general synthetic route can be summarized as follows:

  • Formation of Intermediate : Piperidine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-chloroacetyl)piperidine.
  • Acetamide Formation : The intermediate is then reacted with isopropylamine to yield this compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These compounds were evaluated using quantitative structure-activity relationship (QSAR) analysis, which showed their potential as antimicrobial agents based on their structural properties .

Pathogen Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

The biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial cells. The chloroacetyl group may facilitate nucleophilic substitution reactions, enabling the compound to disrupt vital cellular processes in bacteria.

Case Studies

  • Antimicrobial Screening : A study screened various chloroacetamides for their antimicrobial potential against several strains, confirming that structural modifications significantly influenced their efficacy. Compounds bearing halogenated substituents showed enhanced lipophilicity, allowing better penetration through cell membranes .
  • QSAR Analysis : The QSAR analysis conducted on related compounds indicated that those with higher lipophilicity and specific functional groups exhibited stronger antimicrobial properties. This underscores the importance of molecular structure in determining biological activity .
  • In Vitro Studies : In vitro evaluations have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria effectively, suggesting its potential as a lead compound for further drug development .

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